![molecular formula C14H15NO4S2 B2526868 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-90-1](/img/structure/B2526868.png)

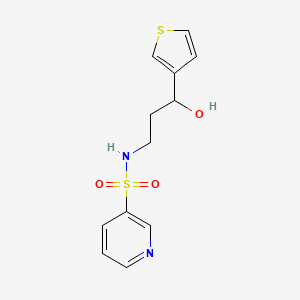

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate” is characterized by a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains a sulfamoyl group attached to the thiophene ring.Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate”, are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction .Physical And Chemical Properties Analysis

“Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate” has a molecular weight of 293.32 . Its physical and chemical properties include a melting point of 96-98°C, a boiling point of 452.3±55.0 °C (Predicted), and a density of 1.438±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate, a thiophene derivative, is involved in various chemical synthesis processes due to its unique structure and reactivity. For example, a study by Sahu et al. (2015) described a one-pot synthesis method for tetrasubstituted thiophenes, highlighting the versatility of thiophene derivatives in chemical synthesis through a [3 + 2] annulation strategy. This process showcases the potential of such compounds in creating complex organic structures, useful in material science and organic chemistry (S. N. Sahu et al., 2015).

Environmental Applications

Thiophene derivatives also play a role in environmental science, particularly in understanding the fate of crude oil components in marine environments. Andersson and Bobinger (1996) investigated the photochemical degradation of methylated benzothiophenes, including dimethylbenzothiophene, to understand how these compounds break down in aquatic settings following oil spills. Their findings provide insights into the environmental impact and natural attenuation processes of thiophene derivatives in marine ecosystems (J. Andersson & Stefan Bobinger, 1996).

Catalysis and Material Science

Thiophene derivatives are significant in catalysis and material science. Pomerantz et al. (2002) explored the synthesis and solid-state structures of various dimethyl bithiophenedicarboxylates, providing valuable information on the molecular conformations and interactions that could influence their catalytic properties and applications in material science (M. Pomerantz et al., 2002).

Eigenschaften

IUPAC Name |

methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-9-5-4-6-10(2)12(9)15-21(17,18)11-7-8-20-13(11)14(16)19-3/h4-8,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAHDJWDRADBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![Dimethyl[3-(morpholin-2-yl)propyl]amine](/img/structure/B2526790.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)